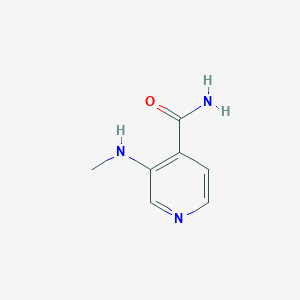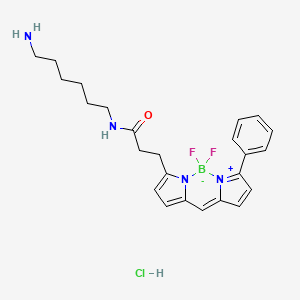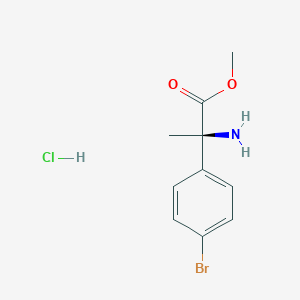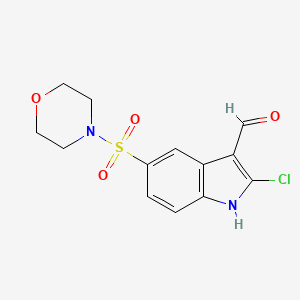
4-(Difluoromethyl)-2,3-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2,3-dimethylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with difluoromethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes using commercially available reagents. The use of metal-based catalysts or radical chemistry can enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-2,3-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, organolithium, and Grignard reagents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2,3-dimethylpyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing pharmaceuticals with improved metabolic stability and bioavailability.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to enhance the biological activity of the parent molecules.
Materials Science: The compound’s properties are exploited in the development of advanced materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may act as a hydrogen bond donor, influencing the binding affinity and activity of the target molecules .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,3-Dimethylpyridine: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Difluoromethyl)phenol: Contains a phenol ring instead of a pyridine ring, leading to different applications and reactivity.
Uniqueness: 4-(Difluoromethyl)-2,3-dimethylpyridine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H9F2N |
|---|---|
Peso molecular |
157.16 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2,3-dimethylpyridine |
InChI |
InChI=1S/C8H9F2N/c1-5-6(2)11-4-3-7(5)8(9)10/h3-4,8H,1-2H3 |
Clave InChI |
RQZPRGFNHYWNIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)







